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molecular formula C12H7NO B1209947 4-aza-9-fluorenone CAS No. 3882-46-0

4-aza-9-fluorenone

Cat. No. B1209947
M. Wt: 181.19 g/mol
InChI Key: LAHFQGLEIGIEMT-UHFFFAOYSA-N
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Patent
US04864028

Procedure details

See general oxidation method of Sprinzak, J. Am. Chem. Soc., 80 (1958) 5449. 4-Azafluorene (5.0 g, 30 mmol) was dissolved in 50 mL anhydrous pyridine containing in solution 2 mL Triton B solution (prepared by evaporating 5 mL of 40% Triton B in methanol (Aldrich Chemical, Inc.) and 5 mL pyridine with heat and reduced pressure followed by q.s. to 10 mL with pyridine). Then air was continuously bubbled through the solution with stirring. An addition of 2 mL Triton B solution was made twice more at two-hour intervals. After six hours the reaction mixture was evaporated to dryness. The residue was triturated in 30 mL water and extracted four times with ethyl acetate (total volume 200 mL). The combined ethyl acetate extracts were dried over anhydrous sodium sulfate. After filtration and evaporation, the residue was chromatographed (silica gel and chloroform) to yield after evaporation of the solvent 4.5 g (83%) of (28). m.p. 132°-136° C. (reported 142° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[N:4]=[CH:3][CH:2]=1.C[OH:15]>N1C=CC=CC=1>[N:4]1[CH:3]=[CH:2][CH:1]=[C:13]2[C:12](=[O:15])[C:11]3[C:6]([C:5]=12)=[CH:7][CH:8]=[CH:9][CH:10]=3

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC=NC=2C3=CC=CC=C3CC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
solution
Quantity
2 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then air was continuously bubbled through the solution
ADDITION
Type
ADDITION
Details
An addition of 2 mL Triton B solution
WAIT
Type
WAIT
Details
was made twice more at two-hour
CUSTOM
Type
CUSTOM
Details
After six hours the reaction mixture was evaporated to dryness
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The residue was triturated in 30 mL water
EXTRACTION
Type
EXTRACTION
Details
extracted four times with ethyl acetate (total volume 200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (silica gel and chloroform)
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent 4.5 g (83%) of (28)
CUSTOM
Type
CUSTOM
Details
m.p. 132°-136° C. (reported 142° C.)

Outcomes

Product
Name
Type
Smiles
N1=C2C(=CC=C1)C(C1=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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